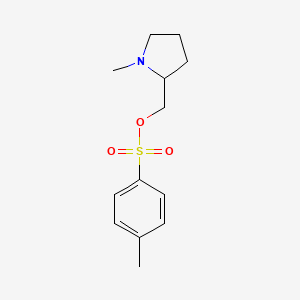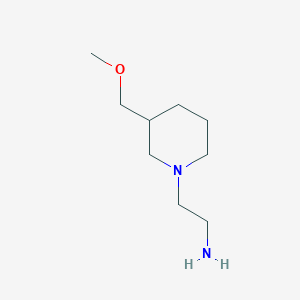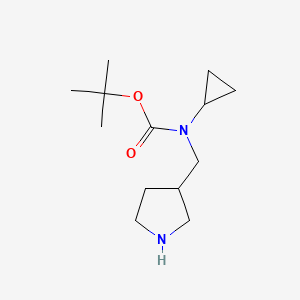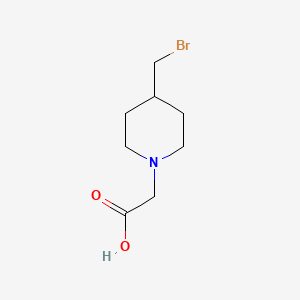![molecular formula C15H30N2O3 B3233867 Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1353955-96-0](/img/structure/B3233867.png)
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Rho GTPases. Rho GTPases are a family of small GTP-binding proteins that play important roles in regulating a variety of cellular processes, including cytoskeletal dynamics, cell migration, and cell division.
Mécanisme D'action
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 selectively inhibits the activity of Rho GTPases by binding to a specific site on the Rho GTPase molecule. This binding prevents the Rho GTPase from interacting with its downstream effectors, which are proteins that mediate the cellular processes regulated by the Rho GTPase. By inhibiting the activity of Rho GTPases, this compound 1864 can alter the cellular processes regulated by these proteins.
Biochemical and Physiological Effects
This compound 1864 has been shown to have a variety of biochemical and physiological effects. Inhibition of Rho GTPases by this compound 1864 can lead to changes in the organization of the actin cytoskeleton, which is important for cell migration and cell division. This compound 1864 has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anti-cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily added to cell culture media or injected into animals. It has high selectivity for Rho GTPases, which allows for specific inhibition of these proteins without affecting other cellular processes. However, there are also limitations to the use of this compound 1864 in lab experiments. It can be toxic to cells at high concentrations, and its effects on Rho GTPases can be cell-type specific.
Orientations Futures
There are several future directions for the use of Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 in scientific research. One area of interest is the role of Rho GTPases in cancer progression and metastasis. This compound 1864 has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine whether it can also inhibit cancer cell migration and invasion. Another area of interest is the development of new small molecule inhibitors that target other members of the Rho GTPase family. Finally, this compound 1864 could be used in combination with other anti-cancer therapeutics to enhance their efficacy.
Applications De Recherche Scientifique
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been widely used in scientific research for its ability to selectively inhibit the activity of Rho GTPases, which play important roles in regulating a variety of cellular processes. This compound 1864 has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are three members of the Rho GTPase family. This compound 1864 has been used to study the roles of Rho GTPases in a variety of cellular processes, including cell migration, cell division, and cytoskeletal dynamics.
Propriétés
IUPAC Name |
tert-butyl N-ethyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)13-9-7-6-8-12(13)16-10-11-18/h12-13,16,18H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXWETUXLKEGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301123694 | |
| Record name | Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353955-96-0 | |
| Record name | Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353955-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301123694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233786.png)
![[4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3233796.png)
![1-[4-(2-Hydroxy-ethyl)-2-methyl-piperazin-1-yl]-ethanone](/img/structure/B3233809.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol](/img/structure/B3233810.png)
![2-[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol](/img/structure/B3233814.png)
![1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone](/img/structure/B3233821.png)



![1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone](/img/structure/B3233878.png)
![2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile](/img/structure/B3233881.png)
![[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B3233888.png)

